molecular formula C15H12Cl2N2O3 B5587274 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzamide

2-{[(2,5-dichlorophenoxy)acetyl]amino}benzamide

Cat. No. B5587274
M. Wt: 339.2 g/mol
InChI Key: IXARTJPORNYZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2,5-dichlorophenoxy)acetyl]amino}benzamide represents a class of benzamide derivatives with potential applications in various fields of chemistry and pharmacology due to its unique structural properties. The chemical is characterized by the presence of a dichlorophenoxyacetyl group attached to an amino benzamide moiety, which significantly influences its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzamide, typically involves multi-step chemical reactions. A common approach includes the reaction of isatoic anhydride, primary amines, and halogenated acethophenones. This method allows for the efficient synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives in high yields, with simple workup and product separation processes (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those similar to the target compound, is characterized by detailed X-ray crystallography analysis. These analyses reveal intricate details about the molecular conformation, dihedral angles, and intermolecular interactions stabilizing the crystal structure, contributing to our understanding of the compound's chemical behavior and reactivity (Xue et al., 2008).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, influenced by their functional groups. These reactions are crucial for further modifications of the benzamide scaffold for specific applications. For instance, acylation reactions and subsequent deprotonation can lead to significant structural transformations, highlighting the compound's versatile reactivity (Younes et al., 2020).

properties

IUPAC Name

2-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3/c16-9-5-6-11(17)13(7-9)22-8-14(20)19-12-4-2-1-3-10(12)15(18)21/h1-7H,8H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXARTJPORNYZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)COC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,5-Dichlorophenoxy)acetamido]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.